Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-
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Overview
Description
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- is a complex organic compound known for its unique structure and properties It is characterized by the presence of two diphenylphosphino groups attached to a phenyl ring, which are further connected to a methanimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- typically involves the reaction of diphenylphosphino-substituted benzene derivatives with methanimidamide precursors under controlled conditions. One common method includes the use of lithium salts of 2-bromo-m-xylene, which react with dichlorophosphino compounds in an ether solvent . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism by which Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with transition metals. These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include coordination to metal centers and participation in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
DPEphos: Bis[(2-diphenylphosphino)phenyl] ether, known for its wide bite angle and flexibility in catalysis.
Methanimidamide, N,N’-diphenyl-: A simpler analog with different reactivity and applications.
Uniqueness
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Properties
CAS No. |
441072-54-4 |
---|---|
Molecular Formula |
C37H30N2P2 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
N,N'-bis(2-diphenylphosphanylphenyl)methanimidamide |
InChI |
InChI=1S/C37H30N2P2/c1-5-17-30(18-6-1)40(31-19-7-2-8-20-31)36-27-15-13-25-34(36)38-29-39-35-26-14-16-28-37(35)41(32-21-9-3-10-22-32)33-23-11-4-12-24-33/h1-29H,(H,38,39) |
InChI Key |
DYRIYUHTWQRYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC=NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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